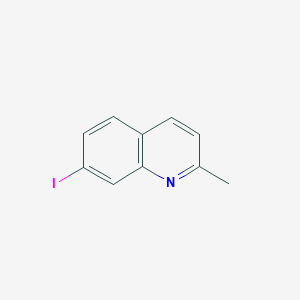

7-Iodo-2-methylquinoline

説明

Contextualizing the Quinoline (B57606) Core Structure in Contemporary Chemical Research

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in contemporary chemical research. researchgate.netrsc.orgjddtonline.info This fundamental structure is prevalent in a wide array of natural products and synthetic molecules, demonstrating a broad spectrum of biological and pharmaceutical activities. researchgate.netrsc.orgmdpi.com The versatility of the quinoline ring system allows for extensive functionalization, enabling chemists to modulate its electronic and steric properties to achieve desired chemical and biological outcomes. researchgate.net Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and materials science. jddtonline.inforesearchgate.net

The inherent chemical properties of the quinoline nucleus, such as its weak basicity and ability to undergo both electrophilic and nucleophilic substitution reactions, make it a valuable synthon in organic synthesis. rsc.orgmdpi.com Researchers are continuously exploring new methodologies for the synthesis and modification of quinoline derivatives to create novel compounds with enhanced or specific functionalities. rsc.org

The Role of Halogenation in Quinoline Derivatization and Scaffold Diversity

Halogenation, the introduction of one or more halogen atoms into a molecule, is a powerful tool in the derivatization of quinoline scaffolds. beilstein-journals.org The incorporation of halogens, such as iodine, bromine, or chlorine, into the quinoline ring can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. beilstein-journals.org This makes halogenated quinolines particularly interesting for medicinal chemistry applications. beilstein-journals.org

The position of the halogen atom on the quinoline ring is crucial and can be directed through various synthetic strategies. rsc.org For instance, the introduction of an iodine atom at the C7 position, as in 7-Iodo-2-methylquinoline, provides a reactive handle for further chemical transformations. The carbon-iodine bond is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This facilitates the creation of a diverse library of quinoline derivatives with varied substituents and potential applications.

Furthermore, the presence of a halogen can influence the regioselectivity of subsequent reactions on the quinoline ring system. semanticscholar.org For example, the introduction of a nitro group can activate an adjacent bromine atom for nucleophilic aromatic substitution. semanticscholar.org The development of metal-free and regioselective halogenation methods is an active area of research, aiming for more efficient and environmentally benign synthetic routes. rsc.orgacs.org

Rationale for the Academic Investigation of this compound

The academic investigation of this compound is driven by its potential as a versatile building block in organic synthesis and medicinal chemistry. The specific substitution pattern of this molecule, featuring an iodo group at the 7-position and a methyl group at the 2-position, offers unique opportunities for chemical exploration.

The methyl group at the C2 position can influence the reactivity and biological activity of the quinoline core. The iodine atom at the C7 position serves as a key functional group for introducing further structural diversity. Research into the synthesis and reactions of this compound contributes to the broader understanding of quinoline chemistry and the development of new synthetic methodologies.

For instance, studies on the synthesis of related iodo-quinoline derivatives have explored various synthetic pathways, including multi-component reactions that offer advantages in terms of efficiency and atom economy. nih.gov The structural characterization of these compounds, often through techniques like NMR and X-ray crystallography, provides valuable insights into their conformational preferences and intermolecular interactions. nih.govresearchgate.net The exploration of such compounds is often linked to the search for new therapeutic agents, with iodo-quinoline derivatives showing promise in areas like antimicrobial and antimalarial research. nih.govgrafiati.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C10H8IN |

| Molecular Weight | 269.08 g/mol |

| CAS Number | 4965-35-9 |

| Appearance | Not specified in provided results |

| Melting Point | Not specified in provided results |

| Boiling Point | Not specified in provided results |

| Solubility | Not specified in provided results |

Structure

2D Structure

3D Structure

特性

分子式 |

C10H8IN |

|---|---|

分子量 |

269.08 g/mol |

IUPAC名 |

7-iodo-2-methylquinoline |

InChI |

InChI=1S/C10H8IN/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h2-6H,1H3 |

InChIキー |

VIGCKDDNUOSXAG-UHFFFAOYSA-N |

正規SMILES |

CC1=NC2=C(C=C1)C=CC(=C2)I |

製品の起源 |

United States |

Synthetic Methodologies for 7 Iodo 2 Methylquinoline and Its Precursors

Classical Annulation Strategies for Quinoline (B57606) Synthesis Applicable to Iodo-Methylquinolines

Classical methods for quinoline synthesis, developed in the late 19th and early 20th centuries, remain valuable for their robustness and utility in preparing a wide range of substituted quinolines. These strategies typically involve the condensation and cyclization of anilines with carbonyl compounds or their derivatives under acidic or basic conditions.

Modified Doebner Reaction Pathways

The Doebner reaction is a well-established method for the synthesis of quinoline-4-carboxylic acids from an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.org A modification of this reaction, often referred to as the Doebner-von Miller reaction, utilizes α,β-unsaturated carbonyl compounds to produce substituted quinolines. wikipedia.orgslideshare.net This reaction is catalyzed by Brønsted or Lewis acids. wikipedia.org

A proposed pathway for a 7-iodo-substituted quinoline via a modified Doebner reaction would involve the reaction of 3-iodoaniline (B1194756) with an appropriate aldehyde and pyruvic acid. The reaction mechanism is believed to proceed through the formation of an imine, followed by an intramolecular electrophilic addition and subsequent dehydrogenative aromatization. researchgate.net

Table 1: Key Features of the Modified Doebner Reaction for Iodo-Methylquinoline Synthesis

| Feature | Description |

| Reactants | Substituted Aniline (e.g., 3-iodoaniline), Aldehyde, Pyruvic Acid |

| Catalyst | Brønsted or Lewis Acids (e.g., Trifluoroacetic acid) |

| Product | Substituted Quinoline-4-carboxylic acid |

| Key Transformation | Annulation of the quinoline ring |

To obtain 7-iodo-2-methylquinoline itself, the resulting quinoline-4-carboxylic acid would need to undergo decarboxylation.

Pfitzinger Condensation Approaches

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids through the condensation of an isatin (B1672199) with a carbonyl compound containing an α-methylene group, under basic conditions. wikipedia.orgresearchgate.net This method is particularly useful for synthesizing quinolines with substituents at the 2 and 3 positions. nih.gov

To synthesize this compound via the Pfitzinger condensation, the logical starting materials would be 5-iodoisatin (B1210601) and a compound that can provide the 2-methyl group, such as acetone (B3395972). The reaction of isatin with a base, like potassium hydroxide, initially leads to the hydrolysis of the amide bond to form a keto-acid intermediate. This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline derivative. wikipedia.org

The synthesis of various substituted isatins, including halogenated derivatives, is well-documented, providing access to the necessary precursors for this reaction. dntb.gov.uaacs.orgnih.govnih.gov While a specific protocol for the reaction of 5-iodoisatin with acetone to yield this compound-4-carboxylic acid was not detailed in the surveyed literature, the general applicability of the Pfitzinger reaction to substituted isatins suggests this is a viable synthetic strategy. jocpr.comresearchgate.net Subsequent decarboxylation of the resulting carboxylic acid would yield the target compound, this compound.

Table 2: Pfitzinger Condensation for this compound Synthesis

| Reactant 1 | Reactant 2 | Product (after decarboxylation) |

| 5-Iodoisatin | Acetone | This compound |

Skraup Reaction Variations

The Skraup synthesis is a classic method for preparing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent. nih.gov A significant variation of this is the Doebner-von Miller reaction, which uses α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines. wikipedia.orgnih.gov

The synthesis of this compound via a Skraup-type reaction would employ 3-iodoaniline as the starting material. In the Doebner-von Miller variation, 3-iodoaniline would be reacted with an α,β-unsaturated carbonyl compound such as crotonaldehyde (B89634). The reaction is typically acid-catalyzed and involves the conjugate addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and oxidation to form the quinoline ring. wikipedia.orgnih.gov

The regiochemical outcome of the Skraup reaction with meta-substituted anilines can lead to a mixture of 5- and 7-substituted quinolines. The specific reaction conditions can influence the ratio of these isomers. While the general mechanism has been a subject of study, it is proposed to involve a fragmentation-recombination pathway. nih.gov

Modern Catalytic Protocols for Regioselective Quinoline Formation

Modern synthetic methods often employ transition metal catalysts to achieve high efficiency, selectivity, and functional group tolerance in the synthesis of heterocyclic compounds like quinolines.

Metal-Catalyzed Cyclization and Functionalization Reactions

Palladium catalysts are widely used in organic synthesis for their ability to facilitate a variety of cross-coupling and cyclization reactions. researchgate.net Several palladium-catalyzed methods have been developed for the synthesis of quinolines.

One such approach is the aza-Wacker oxidative cyclization. A study has shown that 2-methylquinolines can be constructed in good yields under mild conditions from aniline derivatives using a palladium(II) catalyst, such as palladium(II) acetate, under an air atmosphere. organic-chemistry.org The reaction involves the cyclization of an aniline derivative bearing an appropriate unsaturated side chain. For the synthesis of this compound, this would likely involve a suitably substituted iodoaniline precursor. The proposed mechanism includes coordination of the palladium to the alkene and nitrogen, followed by aminopalladation, β-hydride elimination, and dehydration. organic-chemistry.org Electron-withdrawing groups on the aniline ring have been shown to enhance the reactivity in this type of transformation. organic-chemistry.org

Another palladium-catalyzed strategy involves the cascade reaction of N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides with primary alcohols, which selectively yields functionalized 2-alkoxyquinolines. mdpi.com While this specific method leads to 2-alkoxy derivatives, it highlights the potential of palladium catalysis in constructing the quinoline core from iodo-substituted precursors. Further palladium-catalyzed reactions, such as aminocyclization-coupling cascades of o-alkynylanilines, have also been developed for the synthesis of indole (B1671886) derivatives, which share a common bicyclic aromatic structure with quinolines. nih.gov Additionally, palladium-catalyzed oxidative cyclization of N-aryl enamines provides a route to indoles from anilines, suggesting that similar strategies could be adapted for quinoline synthesis. researchgate.net

Table 3: Overview of Potential Palladium-Catalyzed Routes to this compound

| Catalytic Method | Precursor Type | Key Transformation |

| Aza-Wacker Oxidative Cyclization | Substituted iodoaniline with an unsaturated side chain | Intramolecular cyclization |

| Cascade Reaction | N-(2-iodophenyl)ynamide derivative | Annulation and functionalization |

| Aminocyclization-Coupling | o-Alkynyl-iodoaniline derivative | Cyclization and cross-coupling |

Metal-Free Catalytic Systems in Quinoline Synthesis

While metal catalysis is efficient, concerns about metal toxicity and cost have driven the development of metal-free synthetic routes. rsc.org These methods often rely on classical named reactions but employ modern modifications to improve efficiency and environmental friendliness. mdpi.comnih.gov

The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, can be promoted by acid or base catalysts. wikipedia.orgalfa-chemistry.comresearchgate.net Recent advancements have utilized catalysts like p-toluenesulfonic acid and iodine under solvent-free conditions or Brønsted acid functionalized graphitic carbon nitride (g-C₃N₄) as a heterogeneous catalyst. alfa-chemistry.comnih.gov Other established methods like the Skraup, Doebner-von Miller, and Combes syntheses have also been modified to operate under metal-free conditions, for example, by using microwave irradiation or ionic liquids to improve reaction efficiency. mdpi.comnih.govwikipedia.orgiipseries.orgwikipedia.orgwikipedia.org A novel metal-free approach involves the visible-light-mediated radical azidation of cyclopropenes using a hypervalent iodine reagent as an azide (B81097) radical source, which is particularly efficient for producing 4-trifluoromethylquinolines. nih.gov

Direct Iodination and Halogenation Techniques for the Quinoline Core

Direct functionalization of the pre-formed quinoline ring is an alternative and often more step-economical approach to introducing substituents like iodine.

Electrophilic Iodination of Quinoline Derivatives

Direct electrophilic iodination allows for the introduction of an iodine atom onto the quinoline scaffold. A general method for synthesizing 3-iodoquinolines involves the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines using molecular iodine (I₂) or iodine monochloride (ICl) in the presence of a base like sodium bicarbonate. nih.gov This reaction proceeds under mild conditions and tolerates a variety of functional groups. nih.gov The regioselectivity of iodination on the quinoline ring can be influenced by the reaction conditions. For instance, a protocol using an iodine source can promote iodination through either a radical pathway (favoring the C3 position) or an electrophilic pathway (favoring the C5 position), depending on the substrate and additives. rsc.org The use of elemental iodine or iodide salts in combination with an oxidant provides an effective means for electrophilic iodination of various organic compounds, including heterocycles. mdpi.com

Utilization of Hypervalent Iodine Reagents for C-I Bond Formation

Hypervalent iodine(III) reagents are versatile, environmentally friendly compounds that can act as both electrophiles and single-electron oxidants. nih.govnih.govorganic-chemistry.org They are used in a wide range of transformations, including the formation of carbon-heteroatom bonds. nih.gov For instance, a hypervalent iodine(III)-mediated intramolecular decarboxylative Heck-type reaction of 2-vinyl-phenyl oxamic acids provides a metal-free route to 2-quinolinones at room temperature. organic-chemistry.org This reaction proceeds via a radical decarboxylation mechanism initiated by the hypervalent iodine reagent. organic-chemistry.org While direct C-I bond formation on a simple quinoline ring using these reagents is less common, they are instrumental in reactions that generate functionalized quinoline precursors or related heterocyclic systems. For example, azidobenziodazolone (ABZ), a hypervalent iodine reagent, serves as an azide radical source in a metal-free synthesis of quinolines from cyclopropenes under visible light. nih.gov

Synthetic Routes to this compound through Precursor Modification

The synthesis of this compound can be achieved by modifying appropriate precursors. A common strategy involves the Doebner-von Miller reaction, which is a variation of the Skraup synthesis. iipseries.orgwikipedia.org This reaction typically uses an aniline with an α,β-unsaturated carbonyl compound. To synthesize this compound, one could start with m-iodoaniline. The reaction of m-iodoaniline with crotonaldehyde under acidic conditions (often using hydrochloric acid or a Lewis acid) would lead to the formation of the desired this compound.

Alternatively, one could begin with 2-methylquinoline (B7769805) (quinaldine) and perform a direct electrophilic iodination. The challenge in this approach is controlling the regioselectivity to favor substitution at the C7 position. The electronic properties and steric hindrance of the quinoline ring influence the position of electrophilic attack. Another route could involve a Sandmeyer-type reaction starting from 7-amino-2-methylquinoline. Diazotization of the amino group followed by treatment with an iodide salt (e.g., potassium iodide) would yield this compound. This method offers excellent regiochemical control, provided the 7-amino precursor is accessible.

Conversion of 4-Hydroxy-2-methylquinoline (B36942) Analogues

Selective Derivatization of Halo-Methylquinolines

A more established and chemically feasible approach for the synthesis of this compound is through the selective derivatization of a suitably functionalized 2-methylquinoline precursor. A prominent and effective method in this category is the Sandmeyer reaction, which utilizes an amino group as a synthetic handle to introduce a halogen atom onto the aromatic ring. This multi-step synthesis begins with the formation of the 2-methylquinoline core, followed by functional group manipulations to introduce the iodine at the 7-position.

Synthesis of 2-methylquinoline: This is typically achieved through classic quinoline syntheses such as the Doebner-von Miller reaction.

Nitration of 2-methylquinoline: The introduction of a nitro group at the 7-position provides the precursor for the required amino group.

Reduction of 7-nitro-2-methylquinoline: The nitro group is reduced to an amino group, yielding 7-amino-2-methylquinoline.

Sandmeyer Reaction: The final step involves the diazotization of 7-amino-2-methylquinoline followed by treatment with an iodide source to yield this compound.

Step 1: Synthesis of 2-Methylquinoline

The Doebner-von Miller reaction is a widely used method for the synthesis of quinolines. It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. In the case of 2-methylquinoline, aniline is reacted with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent.

Interactive Data Table: Synthesis of 2-Methylquinoline via Doebner-von Miller Reaction

| Reactant/Reagent | Role | Example Conditions |

| Aniline | Starting material | 1 equivalent |

| Crotonaldehyde | Starting material | 1.2 equivalents |

| Hydrochloric Acid | Acid catalyst | Concentrated |

| Oxidizing Agent | Dehydrogenation | e.g., Ferric chloride |

| Solvent | Reaction medium | Water |

Step 2: Nitration of 2-Methylquinoline

The nitration of 2-methylquinoline with a mixture of nitric acid and sulfuric acid typically yields a mixture of 5-nitro- and 7-nitro-2-methylquinoline. The separation of these isomers can be challenging. However, specific reaction conditions can be optimized to favor the formation of the 7-nitro isomer.

Interactive Data Table: Nitration of 2-Methylquinoline

| Reactant/Reagent | Role | Example Conditions |

| 2-Methylquinoline | Substrate | 1 equivalent |

| Nitric Acid | Nitrating agent | Fuming |

| Sulfuric Acid | Catalyst | Concentrated |

| Temperature | Reaction parameter | 0-10 °C |

Step 3: Reduction of 7-Nitro-2-methylquinoline

The reduction of the nitro group in 7-nitro-2-methylquinoline to an amino group can be accomplished using various reducing agents. A common and effective method is the use of a metal catalyst, such as tin or iron, in the presence of a strong acid like hydrochloric acid. nih.gov

Interactive Data Table: Reduction of 7-Nitro-2-methylquinoline

| Reactant/Reagent | Role | Example Conditions |

| 7-Nitro-2-methylquinoline | Substrate | 1 equivalent |

| Tin(II) Chloride | Reducing agent | 3-5 equivalents |

| Hydrochloric Acid | Acidic medium | Concentrated |

| Solvent | Reaction medium | Ethanol (B145695) |

| Temperature | Reaction parameter | Reflux |

Step 4: Sandmeyer Reaction of 7-Amino-2-methylquinoline

The final step is the conversion of the amino group to an iodo group via the Sandmeyer reaction. This involves two key stages: diazotization and iodide displacement. The 7-amino-2-methylquinoline is first treated with a cold, acidic solution of sodium nitrite (B80452) to form a diazonium salt. This unstable intermediate is then reacted with a solution of potassium iodide to introduce the iodine atom at the 7-position, yielding this compound.

Interactive Data Table: Sandmeyer Reaction for this compound

| Reactant/Reagent | Role | Example Conditions |

| 7-Amino-2-methylquinoline | Substrate | 1 equivalent |

| Sodium Nitrite | Diazotizing agent | 1.1 equivalents |

| Hydrochloric Acid | Acidic medium | Concentrated |

| Potassium Iodide | Iodide source | 1.5 equivalents |

| Temperature (Diazotization) | Reaction parameter | 0-5 °C |

| Temperature (Iodination) | Reaction parameter | Room temperature to gentle warming |

This synthetic route, culminating in the Sandmeyer reaction, provides a reliable and well-precedented method for the preparation of this compound from readily available starting materials.

Advanced Characterization Techniques for 7 Iodo 2 Methylquinoline Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like 7-Iodo-2-methylquinoline. It provides detailed information about the chemical environment of individual atoms.

One-Dimensional (1D) NMR (¹H, ¹³C) for Proton and Carbon Framework Analysis

One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are fundamental for analyzing the basic structure of this compound. nih.gov These spectra reveal the number and types of proton and carbon atoms present in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical shift, integration, and multiplicity of each proton. For quinoline (B57606) derivatives, aromatic protons typically resonate in the downfield region (around 7.0-9.0 ppm), while the methyl group protons appear in the upfield region (around 2.5-3.0 ppm). rsc.orgrsc.org The coupling constants (J-values) between adjacent protons help to establish their relative positions on the quinoline ring. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the quinoline ring are influenced by the substituents. The carbon atom attached to the iodine (C-7) will experience a significant upfield shift due to the heavy atom effect. Quaternary carbons, such as C-2 and C-7, can be distinguished from protonated carbons. rsc.orgamazonaws.com

Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for this compound, typically recorded in a solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). nih.govrsc.org

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ | ~2.7 | ~25 |

| H-3 | ~7.3 | ~123 |

| H-4 | ~8.0 | ~136 |

| H-5 | ~7.8 | ~128 |

| H-6 | ~7.5 | ~135 |

| C-7 | - | ~95 |

| H-8 | ~8.3 | ~129 |

| C-2 | - | ~160 |

| C-4a | - | ~148 |

| C-8a | - | ~127 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Two-Dimensional (2D) NMR Correlation Experiments (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. cam.ac.uk

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would show correlations between adjacent protons on the quinoline ring, such as H-3 and H-4, and between H-5 and H-6. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly attached to carbon atoms. columbia.edu This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. For example, it would show a cross-peak between the methyl protons and the methyl carbon, as well as between each aromatic proton and its corresponding carbon. sdsu.educolumbia.edu

Heteronuclear NMR (e.g., ¹⁵N NMR) for Nitrogen Atom Characterization

While less common due to lower sensitivity, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atom in the quinoline ring. huji.ac.il The chemical shift of the nitrogen atom is sensitive to its hybridization state and the nature of the substituents on the ring. ipb.ptnih.gov The use of ¹⁵N-enriched samples or inverse-detected experiments like ¹H-¹⁵N HMBC can enhance sensitivity, allowing for the determination of the nitrogen's chemical shift and its coupling to nearby protons. osf.iorsc.org This data can further confirm the quinoline scaffold.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. researchgate.net

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). lcms.czneist.res.in This precision allows for the determination of the exact elemental formula of this compound (C₁₀H₈IN). bioanalysis-zone.com By comparing the measured exact mass with the calculated mass for the proposed formula, the identity of the compound can be confirmed with a high degree of confidence. researchgate.net

| Ion | Calculated m/z | Observed m/z | Difference (ppm) |

| [M+H]⁺ | 269.9774 | Value would be experimentally determined | Value would be calculated |

Note: The observed m/z and difference would be obtained from experimental data.

MALDI-TOF/TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another technique that can be used for the analysis of this compound. bruker.cominfectiologyjournal.com In this method, the sample is co-crystallized with a matrix and ionized by a laser. hawaii.edu The time it takes for the ions to travel to the detector is proportional to their m/z ratio. hawaii.edu Tandem mass spectrometry (TOF/TOF) can be performed, where a specific ion is selected, fragmented, and the resulting fragments are analyzed. hawaii.eduresearchgate.net The fragmentation pattern provides valuable structural information, helping to confirm the identity and structure of the compound by observing characteristic losses, such as the loss of an iodine atom or a methyl group.

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone in the molecular characterization of this compound, offering insights into its bonding and functional group composition.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. pressbooks.pub The FT-IR spectrum of a related compound, 6-iodo-2-methylquinoline-4-carboxylic acid, shows characteristic peaks that can be extrapolated to understand the vibrational modes of this compound. mdpi.com For instance, the presence of the quinoline core is typically confirmed by a series of complex vibrations in the fingerprint region of the spectrum. grafiati.com

In a study detailing the synthesis of various iodo-quinoline derivatives, FT-IR spectroscopy was employed to characterize the synthesized compounds. semanticscholar.org For a similar compound, 6-iodo-2-methylquinoline-4-carboxylic acid, the FT-IR spectrum (ATR) exhibited significant peaks at 3083, 2979, and 2887 cm⁻¹ corresponding to C-H stretching vibrations. mdpi.com Peaks around 1603, 1579, and 1504 cm⁻¹ are indicative of the C=C and C=N stretching vibrations within the quinoline ring system. mdpi.com The presence of the iodo-substituent influences the vibrational frequencies, and its characteristic absorption is typically observed in the far-infrared region.

Table 1: Representative FT-IR Data for a Related Iodo-Methylquinoline Derivative

| Wave Number (cm⁻¹) | Interpretation |

|---|---|

| 3083, 2979, 2887 | C-H stretching |

| 1714 | C=O stretching (of carboxylic acid) |

| 1603, 1579, 1504 | C=C and C=N stretching of quinoline ring |

| 867, 810 | Out-of-plane C-H bending |

Data is for 6-iodo-2-methylquinoline-4-carboxylic acid and serves as a reference. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. thepharmajournal.commaricopa.edu This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation. thepharmajournal.com

In the context of quinoline derivatives, X-ray crystallography has been used to confirm the structures of newly synthesized compounds. semanticscholar.org For instance, a study on ethyl 6-methyl-7-iodo-4-(3-iodo-4-methylphenoxy)-quinoline-3-carboxylate involved its characterization in the crystalline phase by X-ray crystallography, which provided a detailed structural analysis. grafiati.comresearchgate.net Although specific crystallographic data for this compound is not present in the search results, the general methodology involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. maricopa.edu This analysis ultimately yields an electron density map from which the atomic positions can be determined. thepharmajournal.com

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purification and assessment of the purity of this compound.

Thin-Layer Chromatography (TLC): Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of chemical reactions and to assess the purity of a compound. iitg.ac.in In the synthesis of quinoline derivatives, TLC is routinely used to determine the disappearance of starting materials and the formation of the product. rsc.orgevitachem.com The separation is based on the differential partitioning of the compound between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or solvent mixture). iitg.ac.in Visualization of the spots can be achieved using UV light or by staining with reagents like iodine. rsc.org

Flash Column Chromatography: For the purification of this compound on a preparative scale, flash column chromatography is the method of choice. rsc.orgbeilstein-journals.org This technique is a rapid form of column chromatography that uses pressure to force the solvent through the column, leading to faster and more efficient separations. rochester.edu In several reported syntheses of related quinoline compounds, the crude product was purified by flash column chromatography on silica gel using a suitable eluent system, such as a mixture of n-hexane and ethyl acetate, to isolate the desired product in high purity. rsc.orgrsc.orgrsc.org The selection of the eluent is critical and is often guided by preliminary TLC analysis. rochester.edu

Computational and Theoretical Studies on 7 Iodo 2 Methylquinoline

Quantum Chemical Investigations via Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a primary tool for quantum chemical calculations on organic molecules due to its favorable balance of accuracy and computational cost. researchgate.net Methods like the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, are frequently used in conjunction with basis sets like 6-311++G(d,p) to model quinoline (B57606) derivatives. dergipark.org.trdergi-fytronix.com These calculations are typically performed in the gas phase to understand the inherent properties of an isolated molecule. dergipark.org.tr

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecular geometry to find the arrangement with the minimum energy on the potential energy surface. For 7-Iodo-2-methylquinoline, the optimization would yield precise information on bond lengths, bond angles, and dihedral angles.

While the quinoline ring system is rigid, the methyl group attached at the C2 position has a degree of rotational freedom. Conformational analysis involves exploring these rotational possibilities to identify the most stable conformer. researchgate.net For a simple rotor like a methyl group, the energy barrier to rotation is typically low, but DFT calculations can confirm the minimum energy conformation. In more complex quinoline derivatives with flexible side chains, multiple stable conformers can exist, and their relative energies are calculated to determine their population distribution at a given temperature. dergi-fytronix.comresearchgate.netnih.gov The optimized geometry is a prerequisite for subsequent calculations like vibrational frequencies and electronic properties. uantwerpen.be

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table presents hypothetical, yet realistic, data based on DFT calculations for similar quinoline structures.

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Length (Å) | C7-I | 2.105 |

| C2-C(methyl) | 1.510 | |

| C8-N1 | 1.375 | |

| Bond Angle (°) | C6-C7-I | 119.5 |

| N1-C2-C(methyl) | 117.0 | |

| C3-C2-C(methyl) | 123.0 |

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations predict the fundamental vibrational modes of the molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. researchgate.net Each calculated frequency can be animated to visualize the corresponding atomic motions, such as stretching, bending, and torsional modes.

Theoretically predicted vibrational frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. arxiv.org To improve the agreement with experimental data, the calculated frequencies are commonly multiplied by an empirical scaling factor, such as 0.9613 for B3LYP/6-311++G(d) calculations. uantwerpen.be This allows for a more reliable assignment of the bands observed in experimental FT-IR and FT-Raman spectra. researchgate.netuantwerpen.be

Table 2: Predicted Vibrational Frequencies and Assignments for this compound (Illustrative) This table shows a selection of predicted vibrational modes. A full calculation would yield 3N-6 modes, where N is the number of atoms.

| Predicted Frequency (cm⁻¹, Scaled) | Assignment |

|---|---|

| ~3060 | Aromatic C-H stretching |

| ~2950 | Methyl C-H stretching |

| ~1610 | Quinoline ring C=C/C=N stretching |

| ~1450 | Methyl group bending |

| ~830 | C-H out-of-plane bending |

| ~550 | C-I stretching |

Electronic Structure Analysis

The analysis of a molecule's electronic structure provides deep insights into its reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com

HOMO : This is the outermost orbital containing electrons. Its energy level (EHOMO) is related to the molecule's ability to donate electrons, corresponding to its ionization potential. ossila.comekb.eg Molecules with high HOMO energies are better electron donors (nucleophiles).

LUMO : This is the innermost orbital that is empty of electrons. Its energy level (ELUMO) is related to the molecule's ability to accept electrons, corresponding to its electron affinity. ossila.comekb.eg Molecules with low LUMO energies are better electron acceptors (electrophiles).

The distribution of these orbitals across the molecule indicates the most likely sites for reaction. chalcogen.ro For this compound, the HOMO is expected to be delocalized over the electron-rich quinoline ring system, while the LUMO would also be distributed across the aromatic framework. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. ekb.eg A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. uantwerpen.be Conversely, a small gap suggests the molecule is more reactive. chalcogen.ro

Table 3: Predicted FMO Energetics for this compound (Illustrative) This table presents hypothetical, yet realistic, data based on DFT calculations for similar quinoline structures.

| Parameter | Predicted Value (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.50 |

| HOMO-LUMO Gap (ΔE) | 4.75 |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. libretexts.orgavogadro.cc It is calculated by placing a positive point charge at various locations on the molecular surface and calculating the potential energy. The resulting potential is then color-coded onto the surface.

The color scheme typically ranges from red to blue:

Red : Indicates regions of most negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack and are favorable for interacting with positive charges. uantwerpen.belibretexts.org

Blue : Indicates regions of most positive electrostatic potential, which are electron-poor. These sites are susceptible to nucleophilic attack. uantwerpen.belibretexts.org

Green/Yellow : Indicate regions of neutral or intermediate potential. nih.gov

For this compound, the MEP map would be expected to show a region of negative potential (red/yellow) around the electronegative nitrogen atom due to its lone pair of electrons. The iodine atom can exhibit a region of positive potential on its outermost surface along the C-I bond axis, known as a σ-hole, making it a potential halogen bond donor. nih.gov The hydrogen atoms of the methyl group and the aromatic ring would show positive potential (blue). researchgate.net MEP maps are invaluable for predicting sites of intermolecular interactions, including hydrogen bonding and halogen bonding. nih.gov

The Average Local Ionization Energy (ALIE) provides a different but complementary view of reactivity. It is defined as the average energy required to remove an electron from a specific point on the molecular surface. researchgate.netresearchgate.net ALIE surfaces are mapped onto the electron density surface, where different colors represent different energy values.

By convention, regions with the lowest ionization energy are colored red, indicating the sites from which an electron is most easily removed. wavefun.com Therefore, these low-ALIE regions are the most reactive sites for electrophilic attack. researchgate.netresearchgate.net For this compound, the ALIE surface would likely highlight the electron-rich positions on the fused benzene (B151609) and pyridine (B92270) rings as having the lowest ionization energies, thus identifying them as the most probable locations for reaction with electrophiles. researchgate.net

Reactivity and Selectivity Prediction

Computational chemistry provides powerful tools to predict the reactivity and site selectivity of molecules. For this compound, these methods help in understanding its behavior in chemical reactions by identifying the most probable sites for nucleophilic and electrophilic attacks and by assessing the strength of its chemical bonds.

Fukui Functions for Nucleophilic and Electrophilic Attack Prediction

Fukui functions are a central concept in Density Functional Theory (DFT) used to describe electron density changes when the total number of electrons in a molecule is altered. wikipedia.org This allows for the prediction of the most reactive sites for nucleophilic and electrophilic attacks. wikipedia.orgnumberanalytics.com The Fukui function is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. wikipedia.org

For practical applications, condensed Fukui functions are calculated for each atomic site in a molecule. wikipedia.org

For nucleophilic attack (addition of an electron): The relevant Fukui function, f+, identifies sites that can best accommodate an additional electron. A higher f+ value indicates a more favorable site for a nucleophile to attack. researchgate.net

For electrophilic attack (removal of an electron): The Fukui function, f-, pinpoints sites that are most susceptible to losing electron density. A higher f- value suggests a preferred site for an electrophile to attack. researchgate.net

While specific Fukui function calculations for this compound were not found in the reviewed literature, studies on related quinoline derivatives provide a strong precedent for this type of analysis. For instance, computational investigations on 8-hydroxy-2-methyl quinoline and its derivatives have successfully used Fukui functions to analyze local selectivity and determine possible sites for nucleophilic and electrophilic attack. uantwerpen.be In these systems, the analysis of average local ionization energy (ALIE) surfaces and Fukui functions helped to identify regions prone to electrophilic attack, such as the ring system and specific heteroatoms. uantwerpen.be Such an approach would be directly applicable to this compound to map its reactivity profile.

| Type of Attack | Fukui Function | Interpretation | Predicted Site Characteristic |

|---|---|---|---|

| Nucleophilic | f+ | Describes the propensity of a site to accept an electron. | Site with the highest f+ value is the most likely to be attacked by a nucleophile. |

| Electrophilic | f- | Describes the propensity of a site to donate an electron. | Site with the highest f- value is the most likely to be attacked by an electrophile. |

Computational Assessment of Bond Dissociation Energies (BDE)

Bond Dissociation Energy (BDE) is a fundamental thermodynamic property that quantifies the energy required to homolytically cleave a specific covalent bond, yielding two radical fragments. researchgate.net It is a crucial indicator of the stability of a chemical bond and, by extension, the molecule itself. researchgate.netsc.edu Computational methods, particularly DFT, are widely used to predict BDEs with high accuracy, offering insights into chemical reactivity and potential degradation pathways. uantwerpen.beresearchgate.net

For this compound, the BDEs of particular interest would be the C7-I bond and the bonds within the quinoline scaffold.

C-I Bond: The carbon-iodine bond is typically the weakest bond involving halogens and is often a site of reactivity. A computational assessment of its BDE would provide a quantitative measure of the energy needed to break this bond, which is critical for understanding its role in reactions like cross-coupling or photolysis.

C-H and C-C Bonds: Calculating the BDEs for various C-H and C-C bonds in the quinoline ring system can help predict the molecule's thermal stability and its propensity for autoxidation or other radical-mediated reactions. uantwerpen.be

Although specific BDE values for this compound are not detailed in the available literature, studies on similar molecules demonstrate the utility of this approach. For example, BDE calculations for 8-hydroxy-2-methyl quinoline and its derivatives were performed to understand their sensitivity towards autoxidation and hydrolysis mechanisms. uantwerpen.be Similarly, theoretical studies have systematically investigated BDEs for a wide range of organic molecules to establish periodic trends and reactivity patterns. nih.gov Machine learning models are also being developed to predict BDEs more efficiently based on large datasets of calculated values. researchgate.netsc.edu

| Bond | Significance of BDE | Predicted Reactivity Implication |

|---|---|---|

| C7-I | Indicates the strength of the carbon-iodine bond. | A lower BDE suggests higher reactivity at this site, making it susceptible to cleavage. |

| Ring C-H | Relates to the stability of the aromatic system against hydrogen abstraction. | Provides insight into susceptibility to radical-initiated degradation. |

| Methyl C-H | Indicates the ease of hydrogen abstraction from the methyl group. | Relevant for reactions involving the methyl substituent. |

Tautomerism and Isomerism Studies in Iodo-Quinoline Systems

The arrangement of atoms and functional groups in iodo-quinoline systems can lead to various tautomeric and isomeric forms, each with distinct energies and stabilities. Computational studies are essential for exploring these different forms and predicting their relative abundances.

Enol-Keto Tautomerism (e.g., Quinolone/Hydroxyquinoline)

Quinolone derivatives can exist in equilibrium between two tautomeric forms: the keto (quinolone) form and the enol (hydroxyquinoline) form. The position of this equilibrium is crucial as the two tautomers can exhibit different chemical and pharmacological properties. researchgate.net This tautomerism is a subject of extensive experimental and theoretical investigation. nuph.edu.ua

Computational studies on iodo-quinoline systems have provided detailed insights into this phenomenon. A structural and theoretical investigation of ethyl 6-methyl-7-iodo-4-oxo-quinoline-3-carboxylate (a keto form) and its corresponding enol tautomer, ethyl 6-methyl-7-iodo-4-hydroxy-quinoline-3-carboxylate, revealed a clear preference for the enol form. researchgate.netacs.org Theoretical calculations (B3LYP/6-311++G(d,p)) showed that the most stable conformers of the 4-hydroxy-quinoline (enol) tautomer are lower in energy than the most stable 4-oxo-quinoline (keto) tautomer by approximately 27 kJ mol⁻¹. researchgate.net This preference is attributed to the higher aromaticity of both rings in the hydroxyquinoline form, whereas in the oxo tautomer, the nitrogen-containing ring is essentially non-aromatic. acs.org

The equilibrium can be influenced by factors such as substitution patterns and the presence of intramolecular hydrogen bonds. rsc.orgresearchgate.net For instance, a hydrogen bond acceptor at the 3-position of a quinoline ring tends to favor the enol form. rsc.orgresearchgate.net Conversely, studies on other 3-substituted 2-methyl-quinolin-4(1H)-ones have shown that the keto form is often more stable in solution. nuph.edu.ua

Energetic Comparison of Isomeric Forms

Beyond tautomerism, iodo-quinolines can exist as various structural isomers, where the positions of the substituents on the quinoline core differ. The relative stability of these isomers is determined by their total electronic energy, which can be accurately compared using computational methods.

Theoretical calculations are instrumental in determining the most stable isomeric forms. For the enol-keto tautomers of the aforementioned ethyl 6-methyl-7-iodo-quinoline derivative, the energy difference between the lowest energy hydroxyquinoline (enol) and quinolone (keto) forms was calculated to be 27 kJ mol⁻¹, favoring the enol isomer. acs.org Other studies on different quinolin-4-one derivatives have also shown that while the keto forms are often more stable, the energy gaps between the tautomeric isomers can be small, indicating a potential equilibrium. scirp.org

| Compound Type | Tautomeric Form | Relative Energy (kJ mol⁻¹) | Relative Stability |

|---|---|---|---|

| Ethyl 6-methyl-7-iodo-quinoline-3-carboxylate derivative | 4-Hydroxy-quinoline (Enol) | 0 (Reference) | More Stable |

| 4-Oxo-quinoline (Keto) | ~27 | Less Stable |

Reactivity and Transformational Chemistry of 7 Iodo 2 Methylquinoline

Cross-Coupling Reactions Involving the C-I Bond at Position 7

The carbon-iodine bond at the 7-position of the quinoline (B57606) ring is a key site for synthetic modifications, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of substituted quinoline derivatives.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for the formation of C-C bonds. yonedalabs.comlibretexts.org In the context of 7-iodo-2-methylquinoline, this reaction facilitates the introduction of various aryl, heteroaryl, or alkyl groups at the 7-position by coupling with the corresponding boronic acid or boronic ester. The general mechanism involves the oxidative addition of the iodoquinoline to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a wide array of 7-substituted-2-methylquinolines, which are of interest in medicinal chemistry and materials science. For instance, the coupling of this compound with arylboronic acids can be used to synthesize biaryl structures, which are common motifs in pharmacologically active compounds.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Iodoquinolines

| Iodoquinoline Substrate | Boronic Acid/Ester | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 8-Iodoquinolin-4(1H)-one | BTZ(Bpin)2 | Pd-catalyst | 8,8'-(Benzo[c] nih.govnih.govthiadiazole-4,7-diyl)bis(quinolin-4-ol) | researchgate.net |

| 2-Iodocycloenones | Arylboronic Acids | 10% Pd(0)/C | 2-Arylcycloenones | organic-chemistry.org |

This table presents examples of Suzuki-Miyaura reactions with various iodoquinoline and related substrates to illustrate the scope of the reaction.

Beyond the Suzuki-Miyaura reaction, the C-I bond at position 7 of this compound is amenable to other palladium-catalyzed cross-coupling reactions. rsc.orgresearchgate.net These reactions provide alternative routes to introduce diverse functional groups.

Heck Coupling: This reaction allows for the formation of C-C bonds by coupling with alkenes. For example, reacting this compound with an alkene in the presence of a palladium catalyst and a base would yield a 7-alkenyl-2-methylquinoline.

Sonogashira Coupling: This reaction is used to form C-C bonds with terminal alkynes, leading to the synthesis of 7-alkynyl-2-methylquinolines. This methodology has been applied to the synthesis of 7-alkynyl-2'-deoxytubercidins from 7-iodo-2'-deoxytubercidin. researchgate.net

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling with amines. It provides a direct route to 7-amino-2-methylquinoline derivatives.

Carbonylative Coupling Reactions: In the presence of carbon monoxide, palladium catalysts can facilitate the introduction of carbonyl-containing functional groups, such as esters, amides, or ketones, at the 7-position.

These palladium-catalyzed reactions highlight the synthetic utility of the C-I bond as a handle for the elaboration of the quinoline scaffold. nih.govrsc.org

Functionalization of the Methyl Group at Position 2

The methyl group at the 2-position of the quinoline ring is also a site for various chemical transformations, offering pathways to introduce different functional groups and extend the molecular framework.

The methyl group of 2-methylquinoline (B7769805) derivatives can be oxidized to a formyl group (carboxaldehyde) or, in some cases, further to a carboxylic acid. youtube.com A common reagent for this transformation is selenium dioxide (SeO2), which can selectively oxidize the methyl group. This oxidation provides access to quinoline-2-carboxaldehydes, which are versatile intermediates for the synthesis of more complex molecules. For example, they can undergo condensation reactions with various nucleophiles. Other metal-free oxidation methods have also been developed, such as using an I2/DMSO/O2 system, which offers an environmentally friendly approach. researchgate.net

In a study on the metal-free synthesis of quinoline derivatives, it was shown that 2-methylquinoline could be oxidized to quinoline-2-carbaldehyde in high yield under specific conditions. nih.gov This aldehyde can then participate in subsequent reactions.

Direct functionalization of the C-H bonds of the methyl group at position 2 represents an atom-economical approach to introduce new functionalities. nih.gov Transition-metal catalysis, particularly with palladium, has been employed for the direct arylation of the 2-methyl group of quinoline N-oxides. chemrxiv.org These methods often involve the formation of a metal-ligand complex that facilitates the activation of the C-H bond.

A metal-free strategy for the functionalization of C(sp3)–H bonds in 2-methylquinolines has been developed, involving a tandem cyclization with 2-styrylanilines catalyzed by iodine. nih.gov This approach allows for the formation of new C-C and C-N bonds under mild conditions. nih.gov Furthermore, manganese-catalyzed C-H oxidation has also been explored for the functionalization of methyl groups on quinoline derivatives. rsc.org

Nucleophilic Substitution Reactions on the Halogenated Quinoline Core

While palladium-catalyzed reactions are predominant for the functionalization of the C-I bond, nucleophilic aromatic substitution (SNAr) can also occur, particularly if the quinoline ring is activated by electron-withdrawing groups. However, for an iodo-substituted quinoline without strong activation, SNAr reactions are generally less facile than cross-coupling reactions.

Studies on related chloroquinolines have shown that the chloro group can be displaced by various nucleophiles. mdpi.com For instance, 4-chloro-8-methylquinolin-2(1H)-one undergoes nucleophilic substitution with thiourea, hydrazine, and amines. mdpi.com While iodine is a better leaving group than chlorine, the reactivity in SNAr reactions also depends on the electronic nature of the quinoline ring. In some cases, the reaction of this compound with strong nucleophiles under forcing conditions could lead to substitution at the 7-position. The relative reactivity of different alkyl iodides in nucleophilic substitution reactions has been studied, providing insights into the factors governing these transformations. rsc.org

Cyclization and Annulation Reactions Employing this compound Precursors

This compound serves as a key building block in the construction of fused polycyclic aromatic systems through various cyclization and annulation strategies. These reactions often leverage the reactivity of the carbon-iodine bond, typically through palladium-catalyzed processes, to forge new carbon-carbon and carbon-heteroatom bonds, leading to the formation of novel ring systems.

Palladium-catalyzed annulation reactions of ortho-iodoanilines with propargyl alcohols have been developed to synthesize a broad range of 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org While this study does not specifically use this compound, the methodology is highly relevant. The iodo-substituted quinoline can be envisioned to react in a similar manner, where the iodine provides the site for oxidative addition of the palladium catalyst, initiating the cyclization cascade. The general applicability of this method suggests its potential for creating intricate fused systems originating from this compound.

A notable application of iodo-substituted quinolines is in the synthesis of indolo[2,3-b]quinolines. For instance, the palladium-catalyzed Suzuki reaction of 2,3-dihaloquinolines with 2-bromophenylboronic acid, followed by a double C-N coupling, has been utilized to construct the 10H-indolo[3,2-b]quinoline and 6H-indolo[2,3-b]quinoline cores. nih.gov This strategy highlights the utility of the carbon-halogen bond in quinoline systems for building complex heterocyclic architectures. Although this example involves dihaloquinolines, the principles are directly transferable to this compound, which could be coupled with appropriate boronic acids or other organometallic reagents to initiate a cyclization sequence.

The following interactive table summarizes representative examples of cyclization and annulation reactions involving iodo-quinoline precursors, illustrating the versatility of these intermediates in synthesizing fused heterocyclic systems.

| Precursor | Reagents | Product | Reaction Type | Reference |

| 2,3-dihaloquinolines | 2-bromophenylboronic acid, Pd catalyst | 10H-indolo[3,2-b]quinolines and 6H-indolo[2,3-b]quinolines | Suzuki Coupling / C-N Coupling | nih.gov |

| o-iodo-anilines | propargyl alcohols, Pd catalyst | 2,4-disubstituted quinolines | Annulation | organic-chemistry.org |

Reaction Pathway Elucidation and Mechanistic Investigations

Understanding the reaction pathways and mechanisms involved in the transformation of this compound is crucial for optimizing reaction conditions and designing novel synthetic routes. Mechanistic studies in this area often focus on the intricacies of the catalytic cycles of palladium-catalyzed reactions.

The general mechanism for the palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols is proposed to involve several key steps:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of the quinoline ring, forming a quinolyl-palladium(II) complex.

Alkyne Insertion: The propargyl alcohol then coordinates to the palladium center, followed by insertion of the alkyne into the quinolyl-palladium bond.

β-Hydride Elimination: Subsequent β-hydride elimination from the alcohol moiety occurs.

Isomerization and Cyclization: Enol-keto isomerization followed by a dehydrative cyclization leads to the formation of the final annulated product. organic-chemistry.org

In the context of C-H activation and functionalization, the nitrogen atom in the quinoline ring of 8-methylquinoline (B175542) can act as a directing group, facilitating the formation of cyclometallated complexes with various transition metals. nih.gov While this is specific to the 8-methyl isomer, it provides insight into how the quinoline nucleus can participate in directing metal-catalyzed transformations. For this compound, while the primary reactive site for cross-coupling is the C-I bond, the potential for C-H activation at other positions under specific catalytic conditions should not be disregarded in mechanistic considerations.

Further mechanistic insights can be drawn from studies on related systems. For example, in the palladium-catalyzed cyclocarbonylation of o-iodoanilines, urea-type intermediates are believed to form in situ, followed by palladium-catalyzed carbonylation and cyclization to yield quinazolinone derivatives. nih.gov This highlights the potential for sequential reactions where the initial cross-coupling at the iodo-position is followed by further intramolecular transformations.

The following interactive table outlines the key mechanistic steps in palladium-catalyzed reactions relevant to the transformation of this compound.

| Mechanistic Step | Description | Intermediate Species |

| Oxidative Addition | Insertion of Pd(0) into the C-I bond of this compound. | 7-(palladium(II) halide)-2-methylquinoline complex |

| Ligand Exchange/Coordination | Coordination of the coupling partner (e.g., alkyne, boronic acid) to the palladium center. | Quinoline-palladium-substrate complex |

| Migratory Insertion/Transmetalation | Insertion of an alkyne or transfer of an organic group from a boronic acid to the palladium. | Intermediate with a new C-C bond |

| Reductive Elimination/β-Hydride Elimination | Formation of the final product and regeneration of the Pd(0) catalyst. | Fused heterocyclic product and Pd(0) |

Detailed kinetic studies, isotopic labeling experiments, and computational modeling would be necessary to fully elucidate the specific reaction pathways for cyclization and annulation reactions starting from this compound. Such investigations would provide a deeper understanding of the factors controlling reactivity and selectivity in these complex transformations.

Advanced Applications of 7 Iodo 2 Methylquinoline As a Synthetic Building Block

Precursor in the Synthesis of Diverse Quinoline (B57606) Scaffolds for Chemical Biology Research

7-Iodo-2-methylquinoline has emerged as a versatile and highly valuable starting material in synthetic organic chemistry, particularly for applications in chemical biology and drug discovery. Its structure combines the biologically significant quinoline core with a strategically placed iodine atom at the 7-position. This iodo-substituent serves as an exceptionally useful "synthetic handle," enabling a wide array of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. This reactivity allows chemists to readily introduce molecular diversity and complexity, making it a key precursor for generating extensive libraries of novel quinoline derivatives for biological screening.

Enabling Access to Complex Heterocyclic Systems

The true synthetic power of this compound lies in its ability to participate in carbon-carbon bond-forming reactions, providing access to intricate molecular architectures that would be difficult to construct otherwise. The presence of the iodine atom makes the 7-position of the quinoline ring highly reactive towards palladium-catalyzed cross-coupling reactions, which are foundational methods in modern organic synthesis.

Two of the most powerful reactions employed with iodo-aromatic compounds are the Suzuki-Miyaura coupling and the Sonogashira coupling.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodoquinoline with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. This method is highly robust and tolerates a wide variety of functional groups, making it ideal for attaching diverse aryl or heteroaryl fragments to the quinoline core. This strategy allows for the synthesis of biaryl and heteroaryl-substituted quinolines, which are common motifs in complex natural products and pharmaceuticals.

Sonogashira Coupling: This reaction couples the iodoquinoline with a terminal alkyne, also using a palladium catalyst, typically with a copper(I) co-catalyst. This introduces an alkynyl group at the 7-position, which is a key building block for further transformations. The resulting alkynylquinolines can be used in subsequent cyclization reactions to form fused polyheterocyclic systems, thereby rapidly increasing molecular complexity. An iterative approach involving Sonogashira coupling followed by iodocyclization has been demonstrated as a powerful strategy for the systematic construction of polyheterocyclic compounds.

Table 1: Key Cross-Coupling Reactions for Modifying this compound

| Reaction Name | Coupling Partner | Bond Formed | Key Reagents | Resulting Structure |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | C(sp²)–C(sp²) | Pd Catalyst, Base | 7-Aryl-2-methylquinoline |

| Sonogashira Coupling | Terminal Alkyne | C(sp²)–C(sp) | Pd Catalyst, Cu(I) co-catalyst, Base | 7-Alkynyl-2-methylquinoline |

Design and Synthesis of Privileged Medicinal Chemistry Moieties

The quinoline ring system is widely regarded as a "privileged scaffold" in medicinal chemistry. This term describes a molecular framework that is capable of binding to multiple, often unrelated, biological targets, making it a rich source of new therapeutic agents. Quinoline derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.

This compound is an ideal starting point for leveraging the privileged nature of the quinoline scaffold. By using the cross-coupling reactions described previously, medicinal chemists can systematically synthesize libraries of novel 7-substituted-2-methylquinolines. Each new derivative can be tested for biological activity, and structure-activity relationships (SAR) can be developed to guide the design of more potent and selective compounds. For instance, the attachment of chalcone (B49325) moieties or other heterocyclic systems to the quinoline core has been shown to produce potent anticancer agents. The functionalization at the 7-position can influence the compound's interaction with biological targets such as protein kinases, topoisomerases, or DNA, which are often implicated in cancer.

Role in the Development of Functional Materials

Beyond its applications in medicine, the this compound framework is a valuable building block for the creation of advanced functional materials. The quinoline nucleus possesses inherent electronic and photophysical properties that can be fine-tuned through chemical modification, making it suitable for use in electronics and sensing applications.

Organic Building Blocks for Optoelectronic Applications

Quinoline-based compounds are recognized for their potential in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solar cells. These applications require materials with high thermal and chemical stability, as well as specific electron-transporting capabilities. The quinoline core, being an electron-withdrawing system, provides a robust and electronically active scaffold.

This compound serves as a key intermediate for synthesizing these advanced materials. Through cross-coupling reactions, the quinoline unit can be linked to other π-conjugated systems, such as carbazole (B46965) (an electron-rich moiety), to create donor-acceptor molecules. These molecules have tailored frontier molecular orbitals (HOMO/LUMO levels) and photophysical properties, which are critical for their performance in electronic devices. The ability to systematically modify the structure at the 7-position allows for precise control over the material's final optoelectronic characteristics.

Components in Fluorescent Probe Design

The inherent fluorescence of the quinoline scaffold makes it an excellent platform for the design of chemosensors and fluorescent probes. These probes are designed to detect and quantify specific analytes, such as metal ions or reactive oxygen species, through a change in their fluorescence signal. A typical fluorescent probe consists of a fluorophore (the signaling unit) and a receptor (the analyte-binding unit).

This compound is an ideal precursor for the fluorophore component. The iodo group provides a convenient attachment point for synthesizing and linking a specific receptor moiety. The design principle relies on modulating the photophysical properties of the quinoline fluorophore upon analyte binding. For example, a probe might be designed to be non-fluorescent initially, but "turn on" with a bright emission upon binding to its target. This can be achieved through mechanisms like photoinduced electron transfer (PeT), which is quenched when the receptor binds to the analyte. The versatility of the C-I bond allows for the incorporation of a wide range of receptor types, enabling the development of highly selective and sensitive probes for various applications in environmental monitoring and biological imaging.

Table 2: Examples of Analytes Detected by Quinoline-Based Fluorescent Probes

| Analyte | Probe Design Principle | Reference |

|---|---|---|

| Zinc Ions (Zn²⁺) | Inhibition of Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE) | |

| Nitric Oxide (NO) | Photoinduced Electron Transfer (PeT) | |

| Hypochlorous Acid (HOCl) | HOCl-mediated specific chemical reaction |

Catalytic Applications or Ligand Development Based on the this compound Framework

The this compound structure also holds potential for the development of novel ligands for transition metal catalysis. The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it a natural coordination site for metal ions. Ligands play a crucial role in catalysis by binding to a metal center and modulating its reactivity, selectivity, and stability.

Studies have shown that simple 2-methylquinoline (B7769805) can act as a stabilizing co-ligand in manganese-catalyzed oxidation reactions. This demonstrates the fundamental coordinating ability of the scaffold. More significantly, a platinum(II) complex incorporating a 7-iodo-8-hydroxyquinoline derivative as a ligand has been synthesized and shown to possess catalytic activity for hydrosilylation reactions.

These findings suggest that this compound is a promising platform for ligand design. The existing iodo and methyl groups can be used to tune the steric and electronic properties of the ligand, which directly impacts the performance of the resulting catalyst. Furthermore, the iodo group itself can be replaced with other donor atoms (e.g., phosphorus or sulfur) via nucleophilic substitution or cross-coupling, potentially creating bidentate or multidentate ligands. Such ligands can form highly stable and reactive complexes with metals like palladium, copper, or rhodium, leading to the development of new catalysts for a variety of organic transformations.

Future Research Directions and Challenges in 7 Iodo 2 Methylquinoline Chemistry

Development of Green and Sustainable Synthetic Methodologies

The development of environmentally friendly and sustainable methods for synthesizing 7-iodo-2-methylquinoline and its derivatives is a critical area of future research. Traditional synthetic routes often suffer from drawbacks such as harsh reaction conditions, low yields, and the use of hazardous reagents. nih.govacs.org

Future efforts will likely concentrate on the following:

Catalyst-Free and Metal-Free Reactions: Exploring protocols that eliminate the need for metal catalysts, which can be costly and toxic, is a key objective. rsc.org The use of ionic liquids, simple acid or base catalysts, and molecular iodine are promising avenues. rsc.org

Green Solvents and Conditions: Research into using water or other environmentally benign solvents, along with energy-efficient techniques like microwave irradiation, will be prioritized. grafiati.com Microwave-assisted synthesis, for instance, has been shown to offer advantages such as rapid reaction times and high product yields. nih.govmdpi.com

Atom Economy: Methodologies that maximize the incorporation of all starting materials into the final product, thereby minimizing waste, will be a central focus. rsc.org

Reusable Catalysts: The development and utilization of recyclable catalysts, such as nanocatalysts or solid-supported catalysts, can significantly improve the sustainability of synthetic processes. acs.orgmdpi.com For example, a reusable solid acid catalyst, Nafion NR50, has been successfully used for the Friedländer quinoline (B57606) synthesis in ethanol (B145695) under microwave conditions. mdpi.com

| Green Chemistry Approach | Description | Potential Benefits |

| Catalyst-Free Reactions | Eliminates the need for metal catalysts. | Reduced cost, toxicity, and environmental impact. |

| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate reactions. | Faster reaction times, higher yields, and energy efficiency. nih.govmdpi.com |

| Use of Green Solvents | Employs environmentally friendly solvents like water. grafiati.com | Reduced pollution and health hazards. |

| Reusable Catalysts | Catalysts that can be recovered and reused multiple times. acs.orgmdpi.com | Lower costs and reduced waste. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic and steric properties of this compound offer a rich landscape for exploring new chemical reactions and transformations. The presence of the iodine atom at the 7-position provides a versatile handle for a variety of coupling and functionalization reactions.

Future research in this area will likely involve:

C-H Bond Activation: Developing new methods for the direct functionalization of the quinoline core through C-H bond activation will be a significant area of investigation. mdpi.com This approach offers a more atom-economical and efficient way to introduce new functional groups.

Novel Cyclization Reactions: The discovery of new cyclization strategies to construct the quinoline ring system or to build upon the existing this compound scaffold will lead to the synthesis of novel and complex molecular architectures. acs.org

Multi-component Reactions: Designing one-pot, multi-component reactions that allow for the rapid assembly of complex molecules from simple starting materials will be a key focus for increasing synthetic efficiency. grafiati.commdpi.com

Photocatalysis: The use of visible light to drive chemical reactions offers a green and powerful tool for accessing new reactivity patterns. organic-chemistry.org

Research has already demonstrated that iodoquinolines can undergo facile Suzuki reactions, highlighting their potential for further elaboration to create a wide range of functionalized, multi-substituted quinolines. acs.org

Integration of Machine Learning and AI in Synthetic Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis, and the study of this compound will be no exception. These powerful computational tools can accelerate the discovery and optimization of synthetic routes and predict the properties of new derivatives.

Key areas for the application of ML and AI include:

Reaction Prediction: AI algorithms can be trained to predict the outcomes of chemical reactions, helping chemists to identify the most promising synthetic pathways and reaction conditions. researchgate.net

Synthesis Planning: AI can assist in the design of efficient and cost-effective synthetic routes to this compound and its derivatives. nih.gov

Property Prediction: Machine learning models can be developed to predict the physical, chemical, and biological properties of novel this compound derivatives before they are synthesized, allowing for the targeted design of molecules with specific functionalities. resolvemass.camdpi.com

Process Optimization: AI can be used to optimize reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize waste. resolvemass.ca

The use of AI and ML can significantly reduce the time and resources required for experimental work, enabling a more rapid and efficient exploration of the chemical space around this compound. imamu.edu.sa

Expanding the Scope of Functional Material Applications

While this compound and its derivatives have shown promise in various applications, there is significant potential to expand their use in the development of advanced functional materials. The quinoline scaffold is known for its interesting optical and electronic properties, which can be further tuned by the introduction of the iodo and methyl groups. mdpi.com

Future research will likely focus on:

Organic Light-Emitting Diodes (OLEDs): The development of new this compound-based materials for use as emitters or host materials in OLEDs. mdpi.com

Sensors: The design and synthesis of novel chemosensors for the detection of ions and small molecules, leveraging the unique binding properties of the quinoline nitrogen and the potential for fluorescence modulation. mdpi.com

Organic Photovoltaics (OPVs): Exploring the potential of this compound derivatives as electron donor or acceptor materials in organic solar cells.

Fluorescent Probes: The creation of new fluorescent probes with enhanced photophysical properties for applications in biological imaging and diagnostics. nih.gov

The ability to easily modify the this compound core through various chemical reactions makes it an attractive platform for the development of a wide range of functional materials with tailored properties. acs.org

Addressing Challenges in Scale-Up and Industrial Relevance